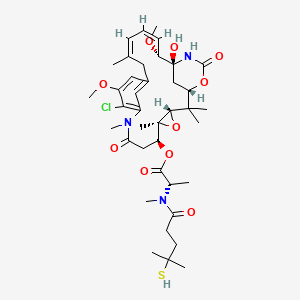

Maytansinoid DM4

Description

Properties

Molecular Formula |

C39H56ClN3O10S |

|---|---|

Molecular Weight |

794.4 g/mol |

IUPAC Name |

[(1S,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,2,5,9,16-pentamethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate |

InChI |

InChI=1S/C39H56ClN3O10S/c1-22-13-12-14-27(50-11)39(48)21-29(52-35(47)41-39)37(5,6)34-38(7,53-34)28(51-33(46)23(2)42(8)30(44)15-16-36(3,4)54)20-31(45)43(9)25-18-24(17-22)19-26(49-10)32(25)40/h12-14,18-19,23,27-29,34,48,54H,15-17,20-21H2,1-11H3,(H,41,47)/b14-12-,22-13-/t23-,27+,28-,29-,34-,38-,39-/m0/s1 |

InChI Key |

SVVGCFZPFZGWRG-CFYIETIYSA-N |

Isomeric SMILES |

C/C/1=C/C=C\[C@H]([C@]2(C[C@@H](C([C@H]3[C@@](O3)([C@H](CC(=O)N(C4=C(C(=CC(=C4)C1)OC)Cl)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)S)C)(C)C)OC(=O)N2)O)OC |

Canonical SMILES |

CC1=CC=CC(C2(CC(C(C3C(O3)(C(CC(=O)N(C4=C(C(=CC(=C4)C1)OC)Cl)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)S)C)(C)C)OC(=O)N2)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of Maytansinoid DM4 on Microtubules

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maytansinoids, a class of potent antimitotic agents, have garnered significant attention in the field of oncology, particularly as cytotoxic payloads in antibody-drug conjugates (ADCs). Among these, DM4 (ravtansine) stands out for its profound efficacy in disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth exploration of the core mechanism of action of DM4 on microtubules, offering a valuable resource for researchers and professionals involved in the development of novel cancer therapeutics. We will delve into the molecular interactions, quantitative effects, and the experimental methodologies used to elucidate its activity.

Core Mechanism of Action: Disruption of Microtubule Dynamics

The primary cytotoxic effect of DM4 stems from its potent interaction with tubulin, the fundamental protein subunit of microtubules.[1] Microtubules are highly dynamic cytoskeletal polymers, essential for various cellular processes, most critically for the formation and function of the mitotic spindle during cell division.[1] DM4 exerts its activity by profoundly disrupting the delicate equilibrium of microtubule polymerization and depolymerization.

Binding to Tubulin

DM4, a thiol-containing derivative of maytansine, binds to tubulin dimers.[2] While initial thoughts placed the binding at the vinca alkaloid site, further studies have revealed a distinct binding site for maytansinoids on β-tubulin.[3] This binding prevents the proper assembly of tubulin dimers into microtubules.[1]

Inhibition of Microtubule Polymerization

DM4 actively inhibits the polymerization of tubulin into microtubules.[4] This inhibition is a key aspect of its mechanism and has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) for microtubule assembly is a critical parameter in assessing the potency of DM4 and its analogs.

Suppression of Microtubule Dynamic Instability

Beyond simply inhibiting polymerization, maytansinoids like DM4 potently suppress the dynamic instability of microtubules.[4][5] This refers to the stochastic switching between phases of growth (polymerization) and shrinkage (depolymerization) that is crucial for microtubule function. Even at sub-stoichiometric concentrations where overall microtubule polymer mass is not significantly reduced, DM4 can effectively "freeze" the dynamic nature of microtubules, leading to dysfunctional mitotic spindles.[4]

Quantitative Analysis of DM4's Effect on Microtubules

The potency of DM4 has been rigorously quantified through various in vitro assays. The following tables summarize key data points for DM4 and related maytansinoids, providing a comparative overview of their activity.

| Compound | Assay | Parameter | Value | Reference(s) |

| S-methyl DM4 | Microtubule Assembly Inhibition | IC50 | 1.7 ± 0.4 µmol/L | [4][6] |

| Maytansine | Microtubule Assembly Inhibition | IC50 | 1 ± 0.02 µmol/L | [4][6] |

| S-methyl DM1 | Microtubule Assembly Inhibition | IC50 | 4 ± 0.1 µmol/L | [4][6] |

Table 1: Inhibition of Microtubule Polymerization. This table presents the half-maximal inhibitory concentration (IC50) for the inhibition of microtubule assembly by S-methyl DM4, maytansine, and S-methyl DM1.

| Compound | Parameter | Value | Reference(s) |

| Maytansine | KD (to soluble tubulin) | 0.86 ± 0.2 µmol/L | [4] |

| S-methyl DM1 | KD (to soluble tubulin) | 0.93 ± 0.2 µmol/L | [4] |

| S-methyl DM1 | KD (to high-affinity sites on microtubules) | 0.1 ± 0.05 µmol/L | [4] |

Table 2: Tubulin Binding Affinity. This table shows the equilibrium dissociation constants (KD) of maytansine and S-methyl DM1 for soluble tubulin and the high-affinity binding of S-methyl DM1 to microtubules.

| ADC Target | Cell Line | IC50 (nM) | Reference(s) |

| 5T4 | Multiple GI Cancer Cell Lines | In the nanomolar range | [7] |

| DDR1 | HT-29, HCT116, HCT15, Caco-2, DLD-1, SW48, SW480 | Potent cytotoxicity observed | [7] |

| CEACAM5 | CEACAM5-expressing tumor cells | Potent antitumor activity | [7] |

| CD123 | AML cell lines | 1 to 10 nM | [8] |

| FRα | Ovarian Cancer Cell Lines | Potent cytotoxic activity | [9] |

Table 3: In Vitro Cytotoxicity of DM4-ADCs. This table summarizes the in vitro cytotoxicity (IC50) of various antibody-drug conjugates utilizing DM4 as the payload across different cancer cell lines.

Cellular Consequences of Microtubule Disruption

The interference with microtubule dynamics by DM4 triggers a cascade of cellular events, ultimately leading to programmed cell death.

Mitotic Arrest

The primary consequence of dysfunctional microtubules is the inability to form a proper mitotic spindle.[5] This leads to an arrest of the cell cycle in the G2/M phase, as the spindle assembly checkpoint is activated.[10]

Induction of Apoptosis

Prolonged mitotic arrest is a potent trigger for the intrinsic apoptotic pathway.[11] The cell, unable to complete mitosis, initiates a self-destruction program characterized by DNA fragmentation and caspase activation, leading to cell death.

Role in Antibody-Drug Conjugates (ADCs)

The high potency of DM4 makes it an ideal payload for ADCs.[12] In this therapeutic modality, DM4 is linked to a monoclonal antibody that specifically targets a tumor-associated antigen.[7]

Intracellular Trafficking and Payload Release

The ADC binds to the target antigen on the cancer cell surface and is internalized, typically through receptor-mediated endocytosis.[10][13] The ADC is then trafficked through the endosomal-lysosomal pathway.[10][13] Inside the lysosome, the linker connecting DM4 to the antibody is cleaved, releasing the active DM4 payload into the cytoplasm where it can exert its effect on microtubules.[7][10]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of DM4.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization is monitored by the increase in absorbance (light scattering) at 340 nm.[14][15]

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

DM4 or other test compounds

-

96-well microplate (half-area, clear bottom)

-

Temperature-controlled microplate reader

Procedure:

-

Reconstitute purified tubulin to a working concentration (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer containing GTP (final concentration 1 mM).[14]

-

Prepare serial dilutions of DM4 in General Tubulin Buffer.

-

Add the DM4 dilutions to the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization reaction by adding the cold tubulin/GTP solution to each well.

-

Immediately begin monitoring the absorbance at 340 nm every 60 seconds for one hour at 37°C using a microplate reader.[14]

-

Plot absorbance versus time to generate polymerization curves. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the drug concentration.[15]

Immunofluorescence Microscopy for Microtubule Visualization

This technique allows for the direct visualization of the effects of DM4 on the microtubule network within cells.

Materials:

-

Cultured cells (e.g., HeLa, A549) grown on glass coverslips

-

DM4 or other test compounds

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin (e.g., clone DM1A)

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., DAPI or Hoechst)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of DM4 for the desired duration (e.g., 24 hours).[16]

-

Fix the cells with ice-cold methanol for 4 minutes at -20°C or with 4% paraformaldehyde for 10-15 minutes at room temperature.[17][18]

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes (if using paraformaldehyde fixation).[16]

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating with blocking buffer for 1 hour.[16]

-

Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[19]

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.[16]

-

Wash the cells three times with PBS.

-

Stain the nuclei with DAPI or Hoechst for 5-10 minutes.

-

Wash the cells a final time with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the microtubule network and nuclear morphology using a fluorescence microscope.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic potency of DM4 or DM4-ADCs.[7][20]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

DM4-ADC and control antibody/ADC

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[1]

-

Prepare serial dilutions of the DM4-ADC and control compounds in complete culture medium.

-

Remove the medium from the cells and add the diluted compounds to the respective wells.

-

Incubate the plate for a predetermined exposure time (e.g., 72-96 hours).[8]

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.[7]

-

Add solubilization solution to each well to dissolve the formazan crystals.[20]

-

Measure the absorbance at 570 nm using a microplate reader.[20]

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[1]

Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

Caption: Mechanism of action of a DM4-antibody-drug conjugate (ADC).

Caption: Workflow for an in vitro tubulin polymerization assay.

Caption: Experimental workflow for immunofluorescence microscopy of microtubules.

Conclusion

Maytansinoid DM4 is a highly potent anti-tubulin agent that exerts its cytotoxic effects through the inhibition of microtubule polymerization and the suppression of microtubule dynamics. This disruption of the microtubule network leads to mitotic arrest and the induction of apoptosis, making DM4 an effective payload for targeted cancer therapies in the form of ADCs. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals, facilitating a deeper understanding of DM4's mechanism of action and aiding in the development of next-generation cancer therapeutics.

References

- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Maytansinoid-antibody conjugates induce mitotic arrest by suppressing microtubule dynamic instability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 13. tandfonline.com [tandfonline.com]

- 14. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. med.upenn.edu [med.upenn.edu]

- 18. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 20. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

The Advent of a Potent Payload: A Technical Guide to the Discovery and Chemical Synthesis of Maytansinoid DM4

Introduction: In the landscape of targeted cancer therapeutics, antibody-drug conjugates (ADCs) represent a paradigm of precision medicine. These complex biologics leverage the specificity of a monoclonal antibody to deliver a highly potent cytotoxic agent directly to tumor cells, thereby enhancing efficacy while minimizing systemic toxicity. Central to the success of any ADC is the choice of its cytotoxic payload. Maytansinoids, a class of potent microtubule-targeting agents, have emerged as one of the most important and widely utilized payloads in ADC development.

This technical guide provides an in-depth exploration of maytansinoid DM4 (ravtansine), a pivotal derivative of the natural product maytansine. We will delve into the initial discovery of maytansine, the challenges that spurred the development of synthetic analogs like DM4, its mechanism of action, and a detailed, step-by-step examination of its chemical synthesis. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the field of oncology and bioconjugate chemistry.

Discovery and Developmental Rationale

The Isolation of Maytansine

The story of maytansinoids begins in the 1970s with the isolation of maytansine from the Ethiopian shrub Maytenus serrata (formerly M. ovatus). Researchers identified it as a 19-member ansa macrolide with extraordinary cytotoxic potency, showing powerful anti-tumor activity at sub-nanomolar concentrations. Its mechanism was identified as a potent inhibitor of microtubule assembly, leading to mitotic arrest and apoptotic cell death. However, despite its promising preclinical activity, maytansine itself faltered in human clinical trials due to severe dose-limiting systemic toxicities, including neurotoxicity and gastrointestinal issues, and a lack of tumor specificity.

The Emergence of DM4 for Antibody-Drug Conjugates

The limitations of systemic chemotherapy with maytansine highlighted the need for a targeted delivery strategy. The advent of ADCs provided the perfect platform to harness maytansine's potency. To be effectively used in an ADC, the payload requires a chemical handle for conjugation to the antibody linker. This necessitated the development of synthetic derivatives, or "maytansinoids."

DM4 (ravtansine) was specifically engineered by ImmunoGen to serve as an ADC payload. It is a thiol-containing derivative of maytansine, designed for stable conjugation to an antibody via a cleavable disulfide linker. The key structural modification is at the C-3 position, replacing the natural N-acetyl-N-methyl-L-alanine ester with a custom side chain terminating in a sterically hindered thiol group (N2′-deacetyl-N2′-(4-mercapto-4-methyl-1-oxopentyl)-maytansine). This hindered design enhances the stability of the disulfide bond in circulation, reducing premature drug release while still allowing for efficient cleavage in the reductive environment inside a target cancer cell.

Mechanism of Action: Microtubule Disruption

Maytansinoids, including DM4, exert their cytotoxic effects by powerfully disrupting microtubule dynamics, a process essential for cell division.

-

Binding to Tubulin: Once released inside the cell, DM4 binds to tubulin at the vinca domain, the same site as vinca alkaloids but with higher affinity.

-

Inhibition of Polymerization: This binding inhibits the assembly of tubulin dimers into microtubules.

-

Induction of Depolymerization: Unlike taxanes which stabilize microtubules, maytansinoids actively promote the disassembly of existing microtubules.

-

Mitotic Arrest & Apoptosis: The suppression of microtubule dynamics leads to the arrest of the cell cycle in the M-phase (mitosis), ultimately triggering programmed cell death (apoptosis).

The following diagram illustrates the intracellular pathway of a DM4-based ADC leading to target cell death.

Chemical Synthesis of this compound

The semi-synthesis of DM4 is a multi-stage process that starts from a microbially produced precursor and involves the careful construction of the thiol-bearing side chain, followed by its esterification to the maytansinoid core. The core scaffold, maytansinol, is typically produced by the reductive cleavage of ansamitocin P-3, a fermentation product from the bacterium Actinosynnema pretiosum.

The overall synthetic workflow can be visualized as follows:

Detailed Experimental Protocols

The following protocols are synthesized from published methods, primarily from patent literature and chemical methodology guides.

Step 1: Synthesis of 4-Mercapto-4-methylpentanoic acid (7)

-

Reactants: Anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi, 2.5 M in hexanes), acetonitrile, isobutylene sulfide.

-

Protocol:

-

To a flask under an argon atmosphere, add anhydrous THF (150 mL) and n-BuLi (75 mL, 18.7 mmol). Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of acetonitrile (4.1 mL, 78.6 mmol) in THF (20 mL) while maintaining the temperature at -78°C. Stir for 1 hour.

-

Add a solution of isobutylene sulfide (7.0 g, 79.4 mmol) in THF (20 mL) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated ammonium chloride solution and acidify with 1 M HCl.

-

Extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous Na₂SO₄, and the solvent is removed by rotary evaporation.

-

The crude intermediate is hydrolyzed with a base (e.g., NaOH) to yield 4-mercapto-4-methylpentanoic acid (7).

-

-

Yield: Approximately 39% for the unpurified acid (7).

Step 2: Synthesis of 4-Methyl-4-(methyldithio)pentanoic acid (8)

-

Reactants: 4-Mercapto-4-methylpentanoic acid (7), sodium carbonate, methyl methanethiosulfonate (MMTS).

-

Protocol:

-

Dissolve the mercaptopentanoic acid (7) (6.0 mL, 40 mmol) in deionized water (50 mL).

-

Add sodium carbonate (6.4 g, 60 mmol) portion-wise to control frothing.

-

Add a solution of MMTS (5.3 g, 42 mmol) in THF (50 mL) and stir the mixture vigorously at room temperature for 2 hours.

-

Acidify the mixture with 1 M HCl and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous Na₂SO₄ and evaporate the solvent to yield the disulfide product (8).

-

Step 3: Synthesis of N-methyl-N-(4-methyl-4-methyldithio-1-oxopentyl)-L-alanine (10)

-

Reactants: Disulfide acid (8), N-hydroxysuccinimide (NHS), N,N'-dicyclohexylcarbodiimide (DCC), N-methyl-L-alanine, triethylamine (TEA).

-

Protocol:

-

Activation: Dissolve the disulfide acid (8) (e.g., 10 mmol) and NHS (1.1 eq) in a suitable solvent like dichloromethane (DCM). Add DCC (1.05 eq) and stir at room temperature for 4-6 hours to form the NHS ester.

-

Coupling: In a separate flask, dissolve N-methyl-L-alanine (1.2 eq) in a mixture of water and dioxane, and add TEA (2.5 eq).

-

Add the activated NHS ester solution to the N-methyl-L-alanine solution and stir overnight at room temperature.

-

Acidify the reaction mixture and extract with ethyl acetate.

-

Purify the crude product by column chromatography on silica gel to obtain the final side chain carboxylic acid (10).

-

-

Yield: A 51% yield has been reported for this two-step activation and coupling process.

-

Reactant: Ansamitocin P-3 (from fermentation).

-

Protocol: The ester side chains of ansamitocins are cleaved by reduction, typically using lithium aluminium hydride derivatives like lithium trimethoxyaluminum hydride (LiAl(OMe)₃H) at low temperatures, to give maytansinol as the common product. This process must be carefully controlled to avoid side reactions.

Step 4: Esterification to form L-DM4-SMe (4e)

-

Reactants: Maytansinol (11), side chain acid (10), N,N'-dicyclohexylcarbodiimide (DCC), zinc chloride (ZnCl₂).

-

Protocol:

-

Dissolve maytansinol (11) (25 mg, 0.044 mmol) and the side chain acid (10) (42.0 mg, 0.177 mmol) in DCM (3 mL) under an argon atmosphere.

-

Add a solution of DCC (57.1 mg, 0.277 mmol) in DCM (0.67 mL).

-

After 1 minute, add a 1 M solution of ZnCl₂ in diethyl ether (0.03 mL, 0.03 mmol). The Lewis acid ZnCl₂ is crucial for catalyzing the esterification of the sterically hindered C-3 hydroxyl group.

-

Stir the reaction at room temperature for approximately 3 hours.

-

The reaction produces a mixture of diastereomers (L-DM4-SMe and D-DM4-SMe) due to the chiral center in the alanine moiety. This mixture is separated by HPLC on a cyano-bonded column to isolate the desired L-isomer.

-

Step 5: Reduction to DM4

-

Reactants: L-DM4-SMe, dithiothreitol (DTT), phosphate buffer.

-

Protocol:

-

Dissolve the purified L-DM4-SMe in an organic solvent (e.g., ethyl acetate).

-

Add a phosphate buffer (e.g., pH 7.5) containing an excess of a reducing agent, DTT.

-

Stir the biphasic mixture at room temperature for 2-3 hours to cleave the methyl-disulfide bond.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purify the final product, DM4, by HPLC.

-

-

Yield: A 97% yield has been reported for the final reduction step.

Quantitative Data Summary

The potency of maytansinoids is a critical parameter. The following table summarizes the in vitro cytotoxicity of maytansine and its derivatives against various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Maytansinoids

| Compound | Cell Line | Cancer Type | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Maytansine | KB | Nasopharynx Carcinoma | 8 pM | |

| Maytansine | P-388 | Murine Leukemia | 0.6 pM | |

| DM4 | SK-BR-3 | Breast Cancer | ~0.35 nM | |

| DM4SMe (2i) | COLO 205 | Colon Cancer | ~1 nM | |

| DM4SMe (2i) | A-375 | Melanoma | ~1 nM | |

| huC242-DM4 (ADC) | COLO 205 | Colon Cancer (Antigen-positive) | ~0.05 nM |

| huC242-DM4 (ADC) | A-375 | Melanoma (Antigen-negative) | >10 nM | |

Table 2: Summary of Reported Yields in DM4 Synthesis

| Synthetic Step | Product | Reported Yield | Reference |

|---|---|---|---|

| Acetonitrile anion addition & hydrolysis | 4-Mercapto-4-methylpentanoic acid (7) | ~39% (crude) | |

| NHS activation & N-methyl-L-alanine coupling | Side Chain Carboxylic Acid (10) | 51% |

| Final DTT Reduction | DM4 | 97% | |

Conclusion

The journey from the discovery of the natural product maytansine to the rational design and synthesis of this compound encapsulates a pivotal evolution in cancer chemotherapy. While the untargeted potency of maytansine proved too toxic for clinical use, its reincarnation as DM4, a payload specifically engineered for ADC technology, has been a resounding success. The complex, multi-step semi-synthesis of DM4 highlights the sophisticated chemistry required to create these potent therapeutic agents. The ability to deliver DM4 directly to tumor cells has dramatically improved the therapeutic window, leading to the development of several successful and promising ADC therapies. Continued innovation in linker and payload chemistry, building on the foundation laid by molecules like DM4, will undoubtedly continue to advance the field of targeted cancer treatment.

An In-depth Technical Guide to the Structural Differences Between Maytansinoid DM1 and DM4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structural and functional distinctions between the potent microtubule-inhibiting agents, Maytansinoid DM1 and DM4. As critical payloads in the development of Antibody-Drug Conjugates (ADCs), a thorough understanding of their unique properties is paramount for the design of effective cancer therapeutics.

Core Structural Differences and Synthesis

Maytansinoids are derivatives of maytansine, a natural product isolated from Maytenus ovatus.[1][2] Both DM1 and DM4 are thiol-containing maytansinoids designed for conjugation to antibodies.[3] The fundamental structural difference between DM1 and DM4 lies in the chemical composition of their C3 ester side chains, which influences their physicochemical properties and bystander killing effect.[4][5]

DM1, or N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine, possesses a less sterically hindered thiol group compared to DM4.[4] In contrast, DM4, or N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)-maytansine, has two methyl groups on the carbon atom alpha to the sulfur atom, creating significant steric hindrance.[3] This seemingly minor alteration has profound implications for the stability of the linker-payload complex and the membrane permeability of the released payload.[1]

The synthesis of both DM1 and DM4 originates from maytansinol, which is esterified with a thiol-containing carboxylic acid.[6] The key difference in their synthesis is the specific acylating agent used to introduce the respective side chains.

Mechanism of Action and Cytotoxicity

Both DM1 and DM4 are highly potent microtubule-targeting agents.[2] They exert their cytotoxic effects by inhibiting the assembly of microtubules, essential components of the cytoskeleton involved in cell division.[4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6] Maytansinoids bind to tubulin at a site near the Vinca alkaloid binding site.[4]

While both are highly cytotoxic, their potency can vary between different cell lines.[2] The following table summarizes a comparison of their in vitro cytotoxicity.

| Maytansinoid | Reported IC50 Range | Key Characteristics | References |

| DM1 | Sub-nanomolar to nanomolar | Less sterically hindered thiol. Metabolites can be less membrane permeable. | [2][7] |

| DM4 | Sub-nanomolar to nanomolar | Sterically hindered thiol. Metabolites are generally more membrane permeable, contributing to a bystander effect. | [1][6] |

Role in Antibody-Drug Conjugates (ADCs) and the Bystander Effect

The primary application of DM1 and DM4 is as cytotoxic payloads in ADCs.[2] In this context, they are conjugated to a monoclonal antibody that targets a specific antigen on the surface of cancer cells.[8] This targeted delivery is intended to increase the therapeutic window by concentrating the cytotoxic agent at the tumor site and minimizing systemic toxicity.[9]

A critical difference between DM1 and DM4 in the context of ADCs is the "bystander effect."[5] This phenomenon describes the ability of the released cytotoxic payload to diffuse out of the target cancer cell and kill neighboring, antigen-negative cancer cells.[] The steric hindrance of the thiol group in DM4 is thought to contribute to a more stable linker in circulation, while upon release, its metabolites are more membrane-permeable than those of DM1.[1][5] This enhanced permeability allows DM4 to exert a more pronounced bystander effect, which can be advantageous in treating heterogeneous tumors where not all cells express the target antigen.[]

Experimental Protocols

Synthesis of DM1 and DM4 from Maytansinol

This protocol is a generalized representation based on literature descriptions.[6][11]

-

Esterification: Maytansinol is reacted with an N-hydroxysuccinimide ester of the desired thiol-containing carboxylic acid (for DM1: N-succinimidyl 3-(methyldithio)propionate; for DM4: N-succinimidyl 4-(methyldithio)-4-methylpentanoate) in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and zinc chloride (ZnCl2) in an appropriate organic solvent (e.g., dichloromethane). The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Purification of Disulfide Intermediate: The resulting disulfide-containing maytansinoid is purified from the reaction mixture using column chromatography.

-

Reduction to Thiol: The purified disulfide intermediate is dissolved in a suitable solvent mixture (e.g., ethyl acetate/methanol) and treated with a reducing agent such as dithiothreitol (DTT) in a buffered aqueous solution (e.g., phosphate buffer at pH 7.5) to cleave the disulfide bond and generate the free thiol of DM1 or DM4.

-

Final Purification: The final thiol-containing maytansinoid (DM1 or DM4) is extracted into an organic solvent, dried, and purified by HPLC to yield the final product.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxicity of ADCs.[12][13][14]

-

Cell Seeding: Plate target cancer cells (both antigen-positive and antigen-negative as a control) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

ADC Treatment: Prepare serial dilutions of the DM1- or DM4-containing ADC and a non-targeting control ADC in cell culture medium. Remove the old medium from the cells and add the ADC dilutions to the respective wells. Include wells with untreated cells as a negative control.

-

Incubation: Incubate the plates for a period of 72 to 120 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a sigmoidal dose-response curve fit.

In Vivo Efficacy in a Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor activity of ADCs in a mouse model.[15][16][17]

-

Tumor Implantation: Subcutaneously implant human tumor cells (antigen-positive) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³). Randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC, DM1-ADC, DM4-ADC).

-

ADC Administration: Administer the ADCs intravenously at a specified dose and schedule.

-

Monitoring: Measure tumor volume and body weight of the mice two to three times per week. Tumor volume can be calculated using the formula: (length × width²) / 2.

-

Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined period. At the end of the study, tumors can be excised and weighed.

-

Data Analysis: Plot the mean tumor volume over time for each treatment group. Statistical analysis (e.g., ANOVA) can be used to determine the significance of the anti-tumor effect of the ADCs compared to the control groups.

Conclusion

The structural differences between DM1 and DM4, specifically the steric hindrance around the thiol group, lead to distinct properties that are critical for their application as ADC payloads. While both are highly potent cytotoxic agents, the enhanced membrane permeability of DM4's metabolites often translates to a more potent bystander killing effect. The choice between DM1 and DM4 for a particular ADC development program will depend on various factors, including the nature of the target antigen, the tumor microenvironment, and the desired mechanism of action. This guide provides a foundational understanding of these two important maytansinoids to aid researchers in the rational design of next-generation ADCs.

References

- 1. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 3. US20180043013A1 - Cytotoxic agents comprising new maytansinoids (dm4) - Google Patents [patents.google.com]

- 4. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hoeford.com [hoeford.com]

- 9. Evolution of Antibody-Drug Conjugate Tumor Disposition Model to Predict Preclinical Tumor Pharmacokinetics of Trastuzumab-Emtansine (T-DM1) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Bioactivity of Maytansine_Chemicalbook [m.chemicalbook.com]

- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 14. researchgate.net [researchgate.net]

- 15. Human tumor xenografts in mouse as a model for evaluating therapeutic efficacy of monoclonal antibodies or antibody-drug conjugate targeting receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]

Early Preclinical Studies of Maytansinoid DM4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maytansinoid DM4, a potent microtubule-targeting agent, has emerged as a critical component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2] This technical guide provides an in-depth overview of the early preclinical studies of DM4, focusing on its core mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used to evaluate its therapeutic potential.

DM4 is a synthetic derivative of maytansine, a natural ansa macrolide.[][4] Its structural modifications allow for efficient conjugation to monoclonal antibodies via linkers, enabling the targeted delivery of this highly cytotoxic payload to tumor cells.[5] This targeted approach aims to maximize anti-tumor activity while minimizing systemic toxicity associated with traditional chemotherapy.[6]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of DM4 is essential for its formulation and use in preclinical studies.

| Property | Value | Reference |

| Molecular Formula | C38H54ClN3O10S | [1] |

| Molecular Weight | 780.37 g/mol | [1] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 185-187 °C (decomposition) | [1] |

| Solubility | Soluble in DMSO (100 mg/mL, 128.14 mM) | [1] |

| Storage Conditions | -20°C | [1] |

| XLogP3 | 3.6 | [7] |

Core Mechanism of Action: Tubulin Inhibition and Apoptosis Induction

The primary mechanism of action of DM4 is the inhibition of tubulin polymerization.[2][8] By binding to tubulin, DM4 disrupts the assembly of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[5][9] This disruption leads to cell cycle arrest at the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[9][10]

Signaling Pathway of DM4-Induced Apoptosis

The following diagram illustrates the key steps in the signaling cascade initiated by DM4, leading to apoptosis.

In Vitro Preclinical Studies

A battery of in vitro assays is employed to characterize the cytotoxic and mechanistic activity of DM4 and DM4-based ADCs.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines a typical workflow for the in vitro preclinical assessment of a DM4-ADC.

Quantitative Data: In Vitro Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potency of DM4 and its conjugates.

| Compound/ADC | Cell Line | Cancer Type | IC50 (nM) | Reference |

| DM4 | SK-BR-3 | Breast Cancer | 0.3 - 0.4 | [11][12] |

| DM4Me | KB | Head and Neck Cancer | Sub-nanomolar | [13] |

| 7E7-DM4 | MOLM-14 | Acute Myeloid Leukemia | 1 - 10 | [11] |

| 11C3-DM4 | MOLM-14 | Acute Myeloid Leukemia | 1 - 10 | [11] |

| Maytansine | KB | Head and Neck Cancer | Sub-nanomolar | [14] |

| Maytansine | P-388 | Murine Lymphocytic Leukemia | 0.0006 | [14] |

| Maytansine | L1210 | Murine Leukemia | 0.002 | [14] |

Experimental Protocols

Objective: To determine the direct inhibitory effect of DM4 on tubulin polymerization.

Methodology:

-

Reagents: Purified tubulin protein, GTP solution, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), DM4 stock solution.[15]

-

Procedure: a. Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer on ice. b. Add serial dilutions of DM4 or vehicle control to a 96-well plate. c. Initiate polymerization by adding the tubulin reaction mixture to the plate and incubating at 37°C.[15] d. Monitor the change in absorbance at 340 nm over time using a microplate reader.[15]

-

Data Analysis: Calculate the rate of polymerization and the percentage of inhibition for each DM4 concentration. Determine the IC50 value by plotting the percentage of inhibition against the log of the DM4 concentration.

Objective: To determine the cytotoxicity of DM4 or DM4-ADCs on cancer cell lines.

Methodology:

-

Cell Culture: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of DM4 or DM4-ADC for a specified period (e.g., 72-96 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Objective: To quantify the induction of apoptosis by DM4.

Methodology:

-

Cell Treatment: Treat cancer cells with DM4 at various concentrations for a defined period.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and Propidium Iodide (PI) to the cell suspension.[10][16]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[16]

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[10]

Objective: To determine the effect of DM4 on cell cycle progression.

Methodology:

-

Cell Treatment: Treat cells with DM4 for a specific duration.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.[14]

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.[14]

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on their fluorescence intensity.

In Vivo Preclinical Studies

In vivo studies using animal models are crucial for evaluating the anti-tumor efficacy and safety profile of DM4-based ADCs.

Quantitative Data: In Vivo Efficacy of DM4-ADCs in Xenograft Models

| ADC | Xenograft Model | Cancer Type | Dose and Schedule | Outcome | Reference |

| H6-DM4 | HGC-27 | Gastric Cancer | 10 mg/kg or 2.5 mg/kg, Q3D x 3 | Tumor eradication | [17] |

| H6-DM4 | HT-29, DLD-1, HCT-15 | Colorectal Cancer | 10 mg/kg or 2.5 mg/kg, Q3D x 3 | Tumor eradication | [17] |

| H6-DM4 | PANC-1, BX-PC3 | Pancreatic Cancer | 10 mg/kg or 2.5 mg/kg, Q3D x 3 | Tumor eradication | [17] |

| H6-DM4 | PDX-954 | Patient-Derived Xenograft | 2.5 mg/kg or 10 mg/kg, Q3D x 3 | Tumor eradication | [17] |

| Trastuzumab-DM1 | N87 | Gastric Cancer | 3.6 mg/kg | Tumor growth inhibition | [9] |

Experimental Protocol: Xenograft Tumor Model

Objective: To evaluate the anti-tumor activity of a DM4-ADC in a mouse model.

Methodology:

-

Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[15]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[15]

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the DM4-ADC, a control antibody, or vehicle intravenously according to a predetermined schedule (e.g., once or twice weekly).[18]

-

Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).[18]

-

Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study. Tumors can be excised for further analysis (e.g., histology, biomarker analysis).

The Bystander Effect of DM4-ADCs

The bystander effect refers to the ability of an ADC to kill not only the antigen-positive target cells but also adjacent antigen-negative tumor cells.[1] This is a crucial mechanism for treating heterogeneous tumors. DM4 is a membrane-permeable payload that can diffuse out of the target cell and exert its cytotoxic effects on neighboring cells.[5][10]

Experimental Protocol: In Vitro Bystander Effect Assay (Co-culture)

Objective: To quantify the bystander killing ability of a DM4-ADC.

Methodology:

-

Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) for easy identification.

-

Co-culture: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate.

-

Treatment: Treat the co-culture with serial dilutions of the DM4-ADC.

-

Incubation: Incubate the plate for an extended period (e.g., 72-120 hours).[1]

-

Analysis: Quantify the viability of the fluorescent antigen-negative cells using imaging or flow cytometry. A decrease in the viability of antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.

Conclusion

The early preclinical evaluation of this compound has robustly established its potent anti-tumor activity, primarily through the inhibition of tubulin polymerization and subsequent induction of apoptosis. The data from in vitro and in vivo studies consistently demonstrate its efficacy, particularly when delivered as a payload in antibody-drug conjugates. The detailed experimental protocols provided in this guide serve as a foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of DM4 in the ongoing development of targeted cancer therapies. Continued research into optimizing linker technology and understanding the nuances of the bystander effect will be pivotal in advancing DM4-based ADCs in the clinical setting.

References

- 1. Dm4 from China Manufacturer丨CAS 796073-69-3丨C38H54ClN3O10S - Wolfa [wolfabio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 4. DM4:Activity and Preparation_Chemicalbook [chemicalbook.com]

- 5. DM4 | 796073-69-3 [chemicalbook.com]

- 6. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C39H56ClN3O10S | CID 46926355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. DM4 | Microtubule Associated | TargetMol [targetmol.com]

- 9. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 17. Research Portal [researchdiscovery.drexel.edu]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Cytotoxicity of Free Maytansinoid DM4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of the free maytansinoid DM4, a potent microtubule-targeting agent with significant applications in the development of antibody-drug conjugates (ADCs). This document details its mechanism of action, summarizes its cytotoxic potency across various cancer cell lines, outlines common experimental protocols for its assessment, and illustrates the key signaling pathways involved in its induction of apoptosis.

Introduction to this compound

This compound is a synthetic derivative of maytansine, a natural product isolated from the plant Maytenus ovatus. As a highly potent cytotoxic agent, DM4 functions by disrupting microtubule dynamics, a critical process for cell division. This property has made it a valuable payload for ADCs, which are designed to selectively deliver cytotoxic agents to cancer cells. This guide focuses on the activity of DM4 in its unconjugated, or "free," form to provide a baseline understanding of its intrinsic cytotoxic potential.

Mechanism of Action

The primary mechanism of action for DM4 is the inhibition of microtubule polymerization. By binding to tubulin, the fundamental protein subunit of microtubules, DM4 disrupts the dynamic instability of these structures. This interference with microtubule function leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.

Quantitative Cytotoxicity Data

The in vitro cytotoxicity of free DM4 is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of a cell population by 50%. The potency of DM4 can vary significantly across different cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| KB | Head and Neck Cancer | Sub-nanomolar[1] |

| SK-BR-3 | Breast Cancer | 0.3 - 0.4[2] |

It is important to note that maytansinoids, including DM4, generally exhibit cytotoxic activity in the sub-nanomolar to picomolar range in sensitive cell lines.[3]

Experimental Protocols

The assessment of in vitro cytotoxicity is crucial for understanding the potency of compounds like DM4. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

MTT Assay Protocol

This protocol outlines the key steps for determining the IC50 of free DM4 using an MTT assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Free DM4 (in a suitable solvent like DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a healthy culture.

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of free DM4 in complete culture medium. A typical concentration range might span from picomolar to micromolar concentrations.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve DM4) and a no-treatment control.

-

Carefully remove the medium from the wells and add 100 µL of the prepared DM4 dilutions or control solutions to the respective wells.

-

Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.

-

-

Solubilization of Formazan:

-

Carefully remove the medium containing MTT from the wells without disturbing the formazan crystals.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the contents on a plate shaker for 5-15 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

Calculate the percentage of cell viability for each DM4 concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the DM4 concentration and use a suitable software to determine the IC50 value.

-

Below is a graphical representation of a typical experimental workflow for an in vitro cytotoxicity assay.

Signaling Pathways of DM4-Induced Cytotoxicity

The cytotoxic effect of free DM4 culminates in the induction of apoptosis. This process is initiated by the disruption of microtubule dynamics, which activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation during mitosis.

Prolonged activation of the SAC due to persistent microtubule disruption triggers a cascade of signaling events that lead to apoptosis, primarily through the intrinsic or mitochondrial pathway. A key event in this process is the activation of Cyclin-Dependent Kinase 1 (CDK1), which phosphorylates and inactivates anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL.[4][5] This inactivation disrupts the balance between pro- and anti-apoptotic proteins at the mitochondrial membrane.

The shift in this balance leads to the formation of pores in the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to Apoptotic Protease-Activating Factor 1 (Apaf-1), triggering the assembly of the apoptosome.[6][7][8][9][10] The apoptosome serves as a platform for the activation of caspase-9, an initiator caspase.[7][8][9][10] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cell death.

The following diagram illustrates the key signaling events from microtubule disruption by DM4 to the execution of apoptosis.

Conclusion

Free this compound is a highly potent cytotoxic agent that induces cell death through a well-defined mechanism involving microtubule disruption, mitotic arrest, and the subsequent activation of the intrinsic apoptotic pathway. Understanding its in vitro cytotoxicity and the underlying molecular mechanisms is fundamental for its application in cancer research and the development of targeted therapies such as ADCs. The provided data, protocols, and pathway diagrams serve as a valuable resource for professionals in the field of oncology and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. biorxiv.org [biorxiv.org]

- 4. CDK1 switches mitotic arrest to apoptosis by phosphorylating Bcl-2/Bax family proteins during treatment with microtubule interfering agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prometaphase arrest-dependent phosphorylation of Bcl-2 and Bim reduces the association of Bcl-2 with Bak or Bim, provoking Bak activation and mitochondrial apoptosis in nocodazole-treated Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Systems Biology Analysis of Apoptosome Formation and Apoptosis Execution Supports Allosteric Procaspase-9 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Activation of caspase-9 on the apoptosome as studied by methyl-TROSY NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Apoptosome formation and caspase activation: is it different in the heart? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation of caspase-9 on the apoptosome as studied by methyl-TROSY NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance of a Potent Anti-Cancer Agent: A Technical Guide to the Tubulin Binding Affinity of Maytansinoid DM4

For Researchers, Scientists, and Drug Development Professionals

Maytansinoid DM4, a potent anti-tubulin agent, stands as a critical payload in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. Its efficacy is intrinsically linked to its high-affinity interaction with tubulin, the fundamental building block of microtubules. This guide provides an in-depth exploration of the tubulin binding affinity of DM4, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows.

Quantitative Analysis of DM4 and Tubulin Interaction

The interaction between maytansinoids and tubulin has been quantitatively characterized through various biophysical and cellular assays. While direct binding constants for DM4 are not as extensively published as for its close analog DM1, the available data for related maytansinoids provide a strong basis for understanding the affinity of DM4.

Table 1: Tubulin Binding and Polymerization Inhibition Data for Maytansinoids

| Compound | Parameter | Value | Assay Method | Source |

| S-methyl DM4 | IC₅₀ (Microtubule Assembly Inhibition) | 1.7 ± 0.4 µmol/L | Sedimentation Assay with Microtubule Protein | [1][2] |

| Maytansine | Kᴅ (Binding to soluble tubulin) | 0.86 ± 0.2 µmol/L | Tryptophan Fluorescence Quenching | [1][3] |

| S-methyl DM1 | Kᴅ (Binding to soluble tubulin) | 0.93 ± 0.2 µmol/L | Tryptophan Fluorescence Quenching | [1][3][4] |

| S-methyl DM1 | Kᴅ (Binding to high-affinity sites on microtubules) | 0.1 ± 0.05 µmol/L | Radioligand Binding Assay | [1][3] |

| Maytansine | IC₅₀ (Microtubule Assembly Inhibition) | 1 ± 0.02 µmol/L | Sedimentation Assay with Microtubule Protein | [1][2] |

| S-methyl DM1 | IC₅₀ (Microtubule Assembly Inhibition) | 4 ± 0.1 µmol/L | Sedimentation Assay with Microtubule Protein | [1][2] |

Table 2: Cellular Cytotoxicity of DM4

| Cell Line | Parameter | Value | Assay Method | Source |

| SK-BR-3 | IC₅₀ | 0.3 to 0.4 nM | MTT Assay | [5] |

| KB cells | IC₅₀ | 0.026 nM (for DM4-SMe) | Not Specified | [6] |

| Various Cancer Cell Lines | IC₅₀ | Picomolar to Nanomolar Range | Cytotoxicity Assays | [5][7] |

Mechanism of Action: Disrupting the Microtubule Machinery

DM4 exerts its potent cytotoxic effects by binding to tubulin and disrupting microtubule dynamics, which are essential for cell division.[8][9] The key steps in its mechanism of action are:

-

Binding to β-Tubulin: DM4, like other maytansinoids, binds to the β-subunit of the αβ-tubulin heterodimer.[10] Crystalline structures reveal that maytansine binds to a site on β-tubulin that is distinct from the vinca domain, at or near the rhizoxin binding site.[11]

-

Inhibition of Polymerization: By binding to tubulin, DM4 inhibits the assembly of microtubules.[8][] This leads to a decrease in the overall microtubule polymer mass within the cell.

-

Suppression of Microtubule Dynamics: At sub-nanomolar concentrations, maytansinoids potently suppress the dynamic instability of microtubules.[1][13] This involves a reduction in both the growth and shortening rates of the microtubule ends.

-

Mitotic Arrest: The disruption of microtubule function prevents the formation of a proper mitotic spindle during cell division, leading to an arrest of the cell cycle in the G2/M phase.[10]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[10]

References

- 1. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. DM4 | Microtubule Associated | TargetMol [targetmol.com]

- 10. researchgate.net [researchgate.net]

- 11. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High-Affinity Accumulation of a Maytansinoid in Cells via Weak Tubulin Interaction | PLOS One [journals.plos.org]

Maytansinoid DM4 Derivatives: A Technical Guide for Drug Development Professionals

An In-depth Examination of the Properties, Mechanisms, and Methodologies of Potent Cytotoxic Payloads for Antibody-Drug Conjugates.

Introduction

Maytansinoids, a class of potent microtubule-targeting agents, have garnered significant attention in the field of oncology, particularly as cytotoxic payloads for antibody-drug conjugates (ADCs).[][2] Originally isolated from the shrub Maytenus ovatus, these 19-membered ansa macrolides exhibit high cytotoxicity, inducing mitotic arrest and cell death at subnanomolar concentrations.[][3] Despite their potent anti-cancer activity, their clinical application as standalone agents was limited by a narrow therapeutic window and systemic toxicity.[2][4] The advent of ADCs has provided a mechanism to selectively deliver these potent cytotoxins to tumor cells, thereby enhancing their therapeutic index.[][6]

This technical guide focuses on Maytansinoid DM4 (ravtansine) and its derivatives, which are integral components of several ADCs currently in clinical development.[][7] We will delve into their physicochemical properties, mechanism of action, structure-activity relationships, and the experimental protocols utilized for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to harness the therapeutic potential of DM4-based ADCs.

Physicochemical Properties of this compound

This compound is a synthetic derivative of maytansine, engineered to contain a thiol group, enabling its conjugation to antibodies or linkers.[8][9] The structural modifications in DM4 are designed to optimize its properties as an ADC payload, balancing potency with stability and conjugation efficiency.[2]

| Property | Value | Source |

| Molecular Formula | C39H56ClN3O10S | [10] |

| Molecular Weight | 794.4 g/mol | [10] |

| XLogP3 | 3.6 | [10] |

| Solubility | Soluble in DMSO | [11] |

| Appearance | Powder | [11] |

Table 1: Physicochemical Properties of this compound. This table summarizes key physicochemical properties of the unconjugated DM4 payload. These properties are crucial for formulation, conjugation, and understanding the compound's behavior in biological systems.

Mechanism of Action: Microtubule Disruption and Apoptosis

The primary mechanism of action for DM4 and its derivatives is the inhibition of tubulin polymerization.[8][12] By binding to tubulin, maytansinoids disrupt the assembly and dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[][13]

This disruption of microtubule function leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[3][14] The high potency of maytansinoids is attributed to their ability to effectively suppress microtubule dynamics even at very low concentrations.[][15]

This compound Derivatives and Structure-Activity Relationship (SAR)

The development of DM4 derivatives has been driven by the need to optimize linker technology and the overall performance of the resulting ADC.[] Structure-activity relationship studies have revealed that modifications to the C3 ester side chain of the maytansinoid core can significantly impact cytotoxicity and conjugation suitability without compromising the essential pharmacophore required for tubulin binding.[3][4]

Commonly used DM4 derivatives in ADC development include:

-

DM4-SMe: A metabolite of DM4-containing ADCs where the thiol group is methylated.[]

-

DM4-SMCC: A derivative where DM4 is linked via a non-cleavable SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker.[]

-

sulfo-SPDB-DM4: A derivative utilizing a water-soluble, cleavable SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate) linker, which can improve the pharmacokinetic properties of the ADC.[][16]

The choice of linker and the specific DM4 derivative can influence the stability of the ADC in circulation, the mechanism of payload release at the target site, and the potential for bystander killing effects.[3][17]

Quantitative Data on In Vitro Cytotoxicity

The cytotoxic potency of DM4 and its derivatives is typically evaluated in vitro across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify cytotoxicity.

| ADC | Target Antigen | Cell Line | IC50 (ng/mL) | Source |

| T4H11-DM4 | DDR1 | HT-29 (Colon Cancer) | ~10 | [18] |

| T4H11-DM4 | DDR1 | HCT116 (Colon Cancer) | ~1 | [18] |

| T4H11-DM4 | DDR1 | HCT15 (Colon Cancer) | ~1 | [18] |

| T4H11-DM4 | DDR1 | Caco-2 (Colon Cancer) | ~10 | [18] |

| T4H11-DM4 | DDR1 | DLD-1 (Colon Cancer) | ~1 | [18] |

| T4H11-DM4 | DDR1 | SW48 (Colon Cancer) | ~10 | [18] |

| T4H11-DM4 | DDR1 | SW480 (Colon Cancer) | ~1 | [18] |

Table 2: In Vitro Cytotoxicity of a DM4-based ADC. This table presents the IC50 values for the T4H11-DM4 ADC in various colon cancer cell lines expressing the DDR1 target. The data demonstrates potent and target-dependent cytotoxicity.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the in vitro cytotoxicity of a DM4-based ADC using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[19]

Methodology:

-

Cell Seeding: Seed target cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours in a humidified incubator at 37°C and 5% CO2.[19]

-

Compound Preparation: Prepare serial dilutions of the DM4-ADC and relevant controls (e.g., unconjugated antibody, vehicle) in complete cell culture medium.

-

Cell Treatment: Remove the culture medium from the wells and add the prepared compound dilutions. Include wells with untreated cells as a control.[19]

-

Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Synthesis of Thiol-Containing Maytansinoids (DM4)

The synthesis of DM4 involves the modification of a precursor maytansinoid, such as ansamitocin P-3, to introduce a thiol-bearing side chain at the C-3 position. A general synthetic scheme is outlined below.[20]

Methodology:

-

Isolation/Preparation of Maytansinoid Precursor: Start with a maytansinoid containing a hydroxyl group at the C-3 position, such as maytansinol.

-

Esterification: Acylate the C-3 hydroxyl group with a carboxylic acid containing a protected thiol group (e.g., a disulfide). This is a critical step to introduce the linker-payload moiety.[14]

-

Deprotection: Remove the protecting group from the thiol to yield the final thiol-containing maytansinoid, DM4.

-

Purification: Purify the final product using techniques such as high-performance liquid chromatography (HPLC).[20]

Pharmacokinetics and In Vivo Efficacy

The pharmacokinetic properties of DM4-based ADCs are crucial for their therapeutic efficacy and safety. The choice of linker can significantly influence the stability of the conjugate in circulation and its clearance rate.[17] For instance, ADCs with more sterically hindered disulfide linkers, like those in some SPDB-DM4 conjugates, tend to have slower clearance from circulation compared to those with less hindered linkers.[17]

In vivo studies in xenograft models are essential to evaluate the anti-tumor activity of DM4-ADCs. These studies typically involve treating tumor-bearing mice with the ADC and monitoring tumor growth over time. The efficacy is often dependent on the level of target antigen expression on the tumor cells.[21]

| Parameter | HuC242-DM4 (Low CanAg) | HuC242-DM4 (High CanAg) | Source |

| Half-life | ~5 days | 2.5 days | [22] |

| Cmax | 105.8 µg/mL | 62.5 µg/mL | [22] |

| Clearance | 16.7 mL/h/m² | 46.1 mL/h/m² | [22] |

Table 3: Preliminary Pharmacokinetic Parameters of a DM4-ADC in Patients. This table shows the pharmacokinetic data for the HuC242-DM4 ADC in patients with low and high levels of circulating CanAg antigen. The data indicates that higher antigen levels can lead to faster clearance of the ADC.

Conclusion

This compound and its derivatives represent a powerful class of cytotoxic payloads for the development of next-generation antibody-drug conjugates. Their potent microtubule-disrupting activity, coupled with the ability to be effectively conjugated to tumor-targeting antibodies, has led to a number of promising clinical candidates. A thorough understanding of their physicochemical properties, mechanism of action, and the methodologies for their evaluation is paramount for the successful design and development of novel DM4-based ADCs. This guide provides a foundational overview of these key aspects to aid researchers and drug developers in this rapidly advancing field.

References

- 2. researchgate.net [researchgate.net]

- 3. books.rsc.org [books.rsc.org]

- 4. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. adcreview.com [adcreview.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. US20180043013A1 - Cytotoxic agents comprising new maytansinoids (dm4) - Google Patents [patents.google.com]

- 10. This compound | C39H56ClN3O10S | CID 46926355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. DM4 | Microtubule Associated | TargetMol [targetmol.com]

- 12. DM4 - Creative Biolabs [creative-biolabs.com]

- 13. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. aacrjournals.org [aacrjournals.org]

- 16. aacrjournals.org [aacrjournals.org]

- 17. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

- 22. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for the Conjugation of Maytansinoid DM4 to Monoclonal Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent.[1][2][3][4] Maytansinoid DM4, a potent tubulin inhibitor, is a frequently utilized cytotoxic payload in ADC development due to its high cytotoxicity.[5][6] This document provides detailed protocols for the conjugation of DM4 to monoclonal antibodies via both lysine and cysteine residues, methods for purification, and characterization of the resulting ADC.

Maytansinoids, such as DM4, function by binding to tubulin and disrupting microtubule assembly, which ultimately leads to mitotic arrest and apoptosis in rapidly dividing cancer cells.[5][7] The conjugation of DM4 to a monoclonal antibody allows for the targeted delivery of this potent payload to tumor cells that express a specific surface antigen recognized by the mAb, thereby increasing the therapeutic window and reducing off-target toxicity.[1][3]

The type of linker used to attach DM4 to the antibody is a critical component of ADC design, influencing its stability in circulation and the mechanism of payload release.[3][8] This protocol will cover methods using both non-cleavable linkers, such as SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), and cleavable linkers, such as SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate).[9][10][11]

Signaling Pathway and Mechanism of Action

Caption: General Mechanism of Action for a DM4-ADC.

Experimental Protocols

Two primary strategies for conjugating DM4 to a monoclonal antibody are through the amine groups of lysine residues or the thiol groups of cysteine residues.

Protocol 1: Conjugation to Lysine Residues via a Non-Cleavable Linker (SMCC)

This method results in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs).

Materials:

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Dimethylacetamide (DMA) or Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: Potassium phosphate buffer (e.g., 50 mM, pH 6.5-7.5) with 50 mM NaCl and 2 mM EDTA

-

Quenching Solution: (e.g., 100 mM Tris buffer, pH 8.0)

-

Purification column: Sephadex G25 or equivalent for buffer exchange.[14]

Procedure:

-

Antibody Preparation: Dialyze or buffer exchange the mAb into the Reaction Buffer. Adjust the final concentration to 5-10 mg/mL.

-

Linker-Payload Preparation: Prepare a stock solution of SMCC-DM4 in DMA or DMSO. The concentration will depend on the desired final molar excess.

-

Conjugation Reaction:

-

Add the SMCC-DM4 stock solution to the mAb solution. The molar excess of SMCC-DM4 to mAb will influence the final DAR and should be optimized (a starting point could be a 5-10 fold molar excess).

-

The final concentration of the organic solvent (DMA or DMSO) should be kept low (typically 3-10% v/v) to avoid denaturation of the antibody.[15]

-

Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.[14]

-

-

Quenching: Stop the reaction by adding the quenching solution to react with any excess SMCC-DM4. Incubate for 30 minutes at room temperature.

-

Purification: Purify the resulting ADC from unconjugated linker-payload and other reaction by-products using a desalting column (e.g., Sephadex G25) pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[14]

Protocol 2: Conjugation to Cysteine Residues via a Cleavable Linker (SPDB)

This method requires the reduction of interchain disulfide bonds in the antibody to generate free thiol groups for conjugation. This can lead to a more homogeneous ADC preparation.

Materials:

-

Monoclonal Antibody (mAb)

-

SPDB-DM4 linker-payload (--INVALID-LINK--[10])

-

Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Dimethylacetamide (DMA) or Dimethyl sulfoxide (DMSO)

-

Reduction Buffer: (e.g., PBS with 1 mM EDTA, pH 7.0-7.5)

-

Conjugation Buffer: (e.g., PBS with 1 mM EDTA, pH 6.5-7.0)

-

Quenching Solution: N-ethylmaleimide (NEM) or L-cysteine

-

Purification column: Sephadex G25 or equivalent.

Procedure:

-

Antibody Preparation: Buffer exchange the mAb into the Reduction Buffer.

-

Reduction of Disulfide Bonds:

-

Add a 10-20 fold molar excess of DTT or TCEP to the mAb solution.

-

Incubate at 37°C for 30-60 minutes.

-

Remove the reducing agent by buffer exchange into the Conjugation Buffer using a desalting column.

-

-